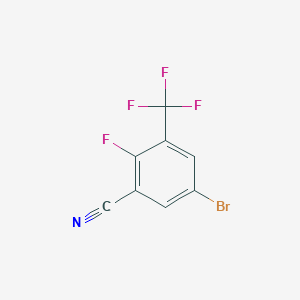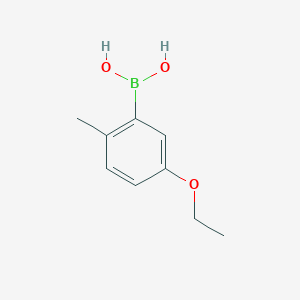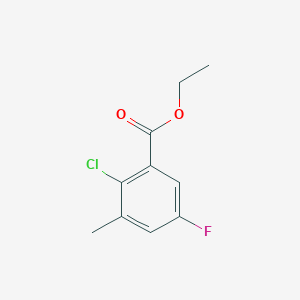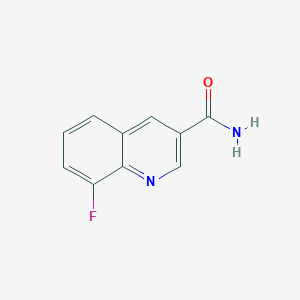
8-Fluoroquinoline-3-carboxamide
Vue d'ensemble
Description
8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinoline-3-carboxamide consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.
Chemical Reactions Analysis
While specific chemical reactions involving 8-Fluoroquinoline-3-carboxamide are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Scientific Research Applications of 8-Fluoroquinoline-3-carboxamide
NK-3 Receptor Ligands for Medical Imaging Studies Fluoroiodo-2-phenylquinoline-4-carboxamides, structurally similar to 8-Fluoroquinoline-3-carboxamide, have been developed as NK-3 ligands. These are intended for use in radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies, with synthesis involving metalation directed by a fluorine atom for iodination of the quinoline ring (Bennacef et al., 2004).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors A series of quinoline-8-carboxamides, which potentially includes derivatives of 8-Fluoroquinoline-3-carboxamide, have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a significant target in drug design, with inhibitors having a variety of therapeutic activities. The synthesis of these compounds involves Pd-catalyzed couplings to introduce diversity in the final step, and they exhibit significant potency against human recombinant PARP-1 (Lord et al., 2009).
Cross-Hybridization in Double Helical Dimers Oligoamides of 8-chloroquinoline, closely related to 8-Fluoroquinoline-3-carboxamide, have been synthesized and shown to assemble into double helical dimers. They undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This research indicates potential applications in the field of molecular self-assembly and nanotechnology (Gan et al., 2010).
Fluorescent Probes for Zinc Ion Determination Derivatives of 8-amidoquinoline, which may include 8-Fluoroquinoline-3-carboxamide, have been explored as functional receptors for zinc ions. These derivatives are important due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. Their use as fluorescent sensors in environmental and biological contexts shows promise (Mohamad et al., 2021).
Antitumor Agents DNA-Intercalating Ligands
Phenylquinoline-8-carboxamides, which may involve modifications of 8-Fluoroquinoline-3-carboxamide, have been synthesized and evaluated as antitumor agents. These compounds demonstrate a potential for intercalative binding with DNA, offering insights into their utility as antitumor drugs (Atwell et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
8-fluoroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



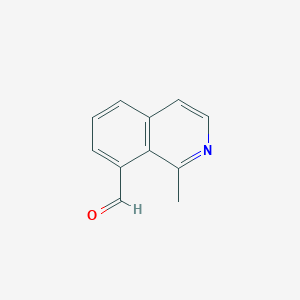
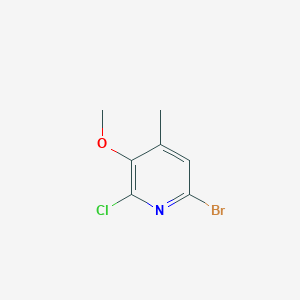
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)
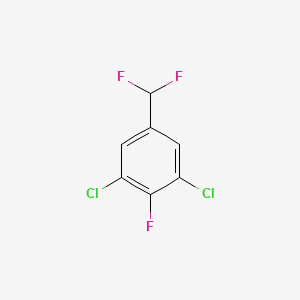
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
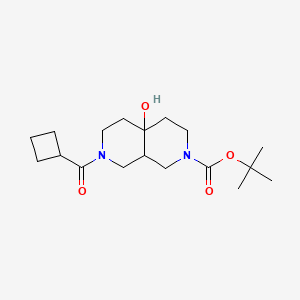
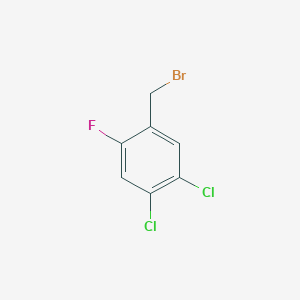
![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
